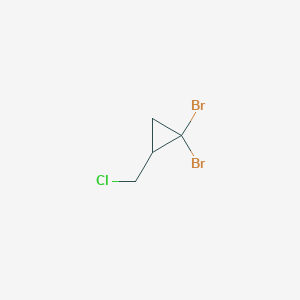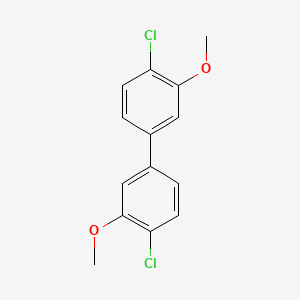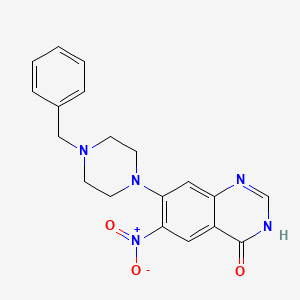
1,1-Dibromo-2-(chloromethyl)cyclopropane
説明
1,1-Dibromo-2-(chloromethyl)cyclopropane is a halogenated cyclopropane derivative .
Synthesis Analysis
This compound has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane by Szeimies method .Molecular Structure Analysis
The molecular formula of 1,1-Dibromo-2-(chloromethyl)cyclopropane is C5H6Br2Cl2 . The SMILES string representation is ClCC1(CCl)CC1(Br)Br .Chemical Reactions Analysis
1,1-Dibromo-2-(chloromethyl)cyclopropane is used as a starting material in the synthesis of [1.1.1]-propellane . It is also used in the synthesis of ((3-ethynylbicyclo[1.1.1]pentan-1-yl)ethynyl)trimethylsilane .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 48-50 °C (lit.) . It has a molecular weight of 296.82 .科学的研究の応用
Synthesis of [1.1.1]Propellane
The synthesis of [1.1.1]propellane, an important compound in organic chemistry, can be achieved using 1,1-dibromo-2-(chloromethyl)cyclopropane. This process involves a reaction with methyllithium in ether, resulting in [1.1.1]-propellane with a yield of 70% (Belzner et al., 1989).
Formation of Tricyclo[2.1.0.01,3]pentane
1,1-Dibromo-2-(chloromethyl)cyclopropane reacts with methyllithium, initially leading to ring closure to form 1-bromo-2-chloromethylbicyclo[1.1.0]butane. This intermediate then transforms to produce tricyclo[2.1.0.01,3]pentane, a compound of interest in synthetic organic chemistry (Wiberg & McClusky, 1987).
Synthesis of 1,1-bis(aryloxy)-2-methylenecyclopropanes
1,1-Dibromo-2-(chloromethyl)cyclopropane shows versatile reactivity in basic mediums. It can react with phenols, alcohols, or thiophenol to form either 2-(aryloxymethyl)-1,1-dichlorocyclopropanes or 1,1-bis(aryloxy)-2-methylenecyclopropanes, depending on the reaction conditions and the structure of the heteronucleophile (Jończyk & Kmiotek-Skarżyńska, 1992).
Hydrodehalogenation to Monohalo-Cyclopropanes
1,1-Dibromo- and 1,1-dichlorocyclopropanes, including those derived from 1,1-dibromo-2-(chloromethyl)cyclopropane, can be transformed into their corresponding monohalo-cyclopropanes. This conversion involves a reaction with ethyl magnesium bromide and a small amount of titanium isopropoxide in ether. When excess ethylmagnesium bromide is used, the dibromide product becomes a non-halogenated cyclopropane (Dulayymi et al., 1996).
Formation of Tris(oxazolinyl)cyclopropanes
The treatment of 2-chloromethyl-2-oxazoline with strong bases like LDA or KN(SiMe(3))(2) converts it cleanly into trans-1,2,3-tris(oxazolinyl)cyclopropane. Further reactions involving deprotonation and electrophile addition allow for the preparation of functionalized tris(oxazolinyl)cyclopropanes, showcasing the chemical versatility of 1,1-dibromo-2-(chloromethyl)cyclopropane derivatives (Capriati et al., 2002).
Reactions with Metals
Explorations into synthesizing 1,1-dimethylsilicocyclopropane led to the investigation of reactions between bis-(halomethyl)-dimethylsilane derivatives (related to 1,1-dibromo-2-(chloromethyl)cyclopropane) and metals like zinc and magnesium. These studies provide insights into the behavior of halomethyl compounds in the presence of metals, relevant for various synthetic pathways (Roberts & Dev, 1951).
Ring Opening Directed by Hydrogen Bonding
Research involving the ring opening of compounds derived from 1,1-dibromo-2-chloro-2diethoxymethylcyclopropane indicates regiospecificity directed by hydrogen bonding. This demonstrates the potential of 1,1-dibromo-2-(chloromethyl)cyclopropane derivatives in producing specific reaction outcomes influenced by molecular interactions (Holmelid et al., 2008).
Safety and Hazards
The compound is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and in case of contact with skin, washing with plenty of soap and water (P302 + P352) .
特性
IUPAC Name |
1,1-dibromo-2-(chloromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2Cl/c5-4(6)1-3(4)2-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPJVZSGRVWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454367 | |
| Record name | Cyclopropane, 1,1-dibromo-2-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromo-2-(chloromethyl)cyclopropane | |
CAS RN |
67003-20-7 | |
| Record name | Cyclopropane, 1,1-dibromo-2-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one](/img/structure/B1659587.png)


![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659592.png)

![5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole](/img/structure/B1659597.png)
![N'~1~,N'~2~-bis[(1E)-(4-hydroxyphenyl)methylene]ethanedihydrazide](/img/structure/B1659599.png)



![2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B1659605.png)

